molecular formula C11H19N3O3 B13870258 tert-butyl N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate

tert-butyl N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate

Cat. No.: B13870258
M. Wt: 241.29 g/mol
InChI Key: CGQWZVURZAGIIP-UHFFFAOYSA-N
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Description

tert-Butyl N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a 1,2,4-oxadiazole ring

Preparation Methods

The synthesis of tert-butyl N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized to form the oxadiazole ring.

    Attachment of the ethyl group: The ethyl group can be introduced through an alkylation reaction using an appropriate alkyl halide.

    Formation of the carbamate: The final step involves the reaction of the oxadiazole derivative with tert-butyl chloroformate and an amine to form the desired carbamate.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

tert-Butyl N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or ethyl groups can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

tert-Butyl N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-ethyl-N-[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]carbamate: This compound has a thiadiazole ring instead of an oxadiazole ring, which can lead to different chemical and biological properties.

    tert-Butyl N-ethyl-N-[(3-methyl-1,2,4-triazol-5-yl)methyl]carbamate: This compound has a triazole ring, which can also affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H19N3O3

Molecular Weight

241.29 g/mol

IUPAC Name

tert-butyl N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamate

InChI

InChI=1S/C11H19N3O3/c1-6-14(10(15)16-11(3,4)5)7-9-12-8(2)13-17-9/h6-7H2,1-5H3

InChI Key

CGQWZVURZAGIIP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NC(=NO1)C)C(=O)OC(C)(C)C

Origin of Product

United States

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